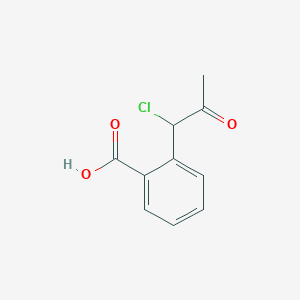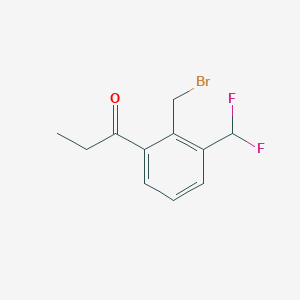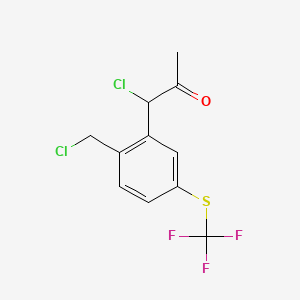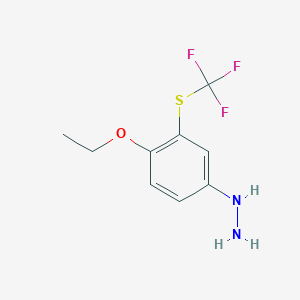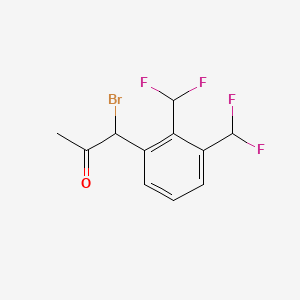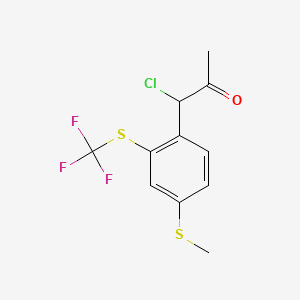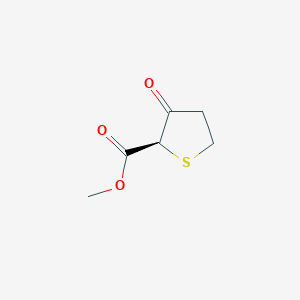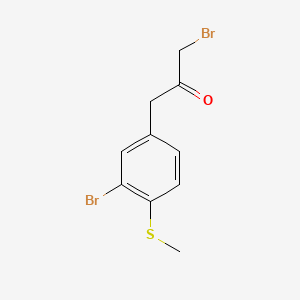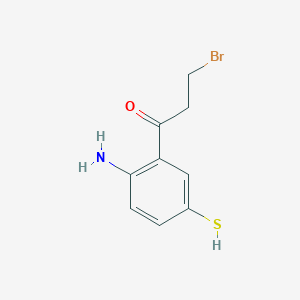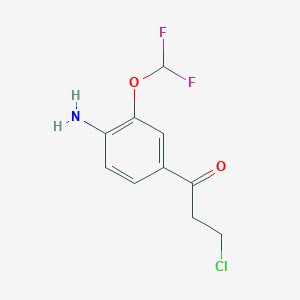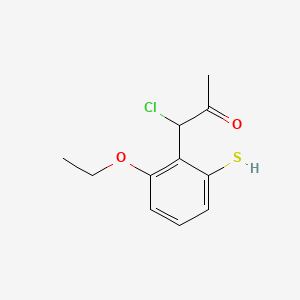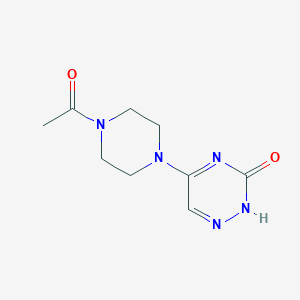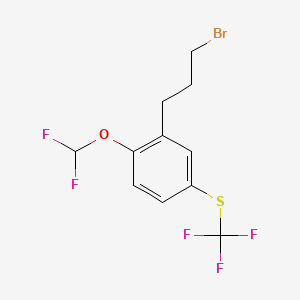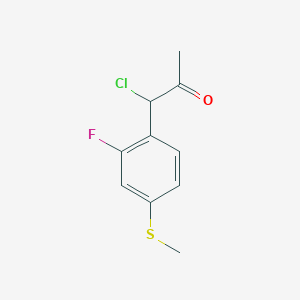
1-Chloro-1-(2-fluoro-4-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-fluoro-4-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a fluoro group, and a methylthio group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-fluoro-4-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(2-fluoro-4-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This is a common reaction where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an alkane .
Applications De Recherche Scientifique
1-Chloro-1-(2-fluoro-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Chloro-1-(2-fluoro-4-(methylthio)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4’-(methylthio)-2-Morpholinopropiophenone: This compound shares the methylthio group but differs in other functional groups and overall structure.
Other substituted phenylpropanones: These compounds may have different substituents on the phenyl ring, leading to variations in chemical properties and applications.
Uniqueness
Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C10H10ClFOS |
|---|---|
Poids moléculaire |
232.70 g/mol |
Nom IUPAC |
1-chloro-1-(2-fluoro-4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClFOS/c1-6(13)10(11)8-4-3-7(14-2)5-9(8)12/h3-5,10H,1-2H3 |
Clé InChI |
SPXAJKUDCBAKDN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)SC)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


